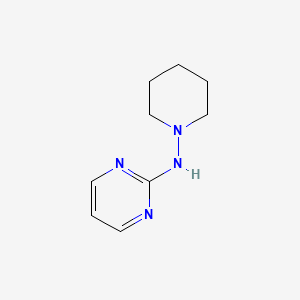

N-1-piperidinyl-2-pyrimidinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-piperidin-1-ylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-2-7-13(8-3-1)12-9-10-5-4-6-11-9/h4-6H,1-3,7-8H2,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCYGFQRSLATNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)NC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization Strategies

Established Synthetic Routes for the N-1-Piperidinyl-2-Pyrimidinamine Core

The formation of the central this compound scaffold can be achieved through various strategic approaches, including multistep sequences to build the heterocyclic system, methods to couple the two key ring structures, and specific cyclization and cross-coupling reactions.

Multistep Reaction Sequences for Heterocyclic Ring Formation

The construction of the pyrimidine (B1678525) ring often begins from acyclic precursors. researchgate.net A common and historical approach involves the condensation of a 1,3-dicarbonyl compound, or a synthetic equivalent, with a guanidine (B92328) derivative. This method allows for the formation of the 2-aminopyrimidine (B69317) core, which can then be further functionalized. For instance, the reaction between a malonic ester and guanidine can yield a 2-amino-4,6-dihydroxypyrimidine. Subsequent chlorination followed by nucleophilic substitution with piperidine (B6355638) would lead to the desired product. The versatility of this approach lies in the wide variety of commercially available or readily synthesized dicarbonyl compounds, enabling the introduction of various substituents onto the pyrimidine ring.

Strategies for Introducing Piperidine and Pyrimidine Moieties

An alternative to building the pyrimidine ring from scratch is to couple pre-existing piperidine and pyrimidine units. This is often a more direct and convergent approach. A typical strategy involves the reaction of a piperidine nucleophile with an electrophilic pyrimidine. For example, 2-chloropyrimidine (B141910) or 2-bromopyrimidine (B22483) can be reacted with piperidine in the presence of a base to afford this compound. nih.gov This nucleophilic aromatic substitution (SNAr) reaction is a cornerstone in the synthesis of such compounds. The efficiency of this reaction can be influenced by the nature of the leaving group on the pyrimidine ring and the reaction conditions, such as solvent and temperature. In some cases, solvent-free conditions have been shown to be effective for the synthesis of 2-aminopyrimidine derivatives. nih.govnih.gov

Guanidine-Based Cyclization Reactions

Guanidine and its derivatives are fundamental building blocks for the synthesis of pyrimidines. nih.govnih.govorganic-chemistry.org The Pinner synthesis, for example, involves the condensation of guanidine with a β-ketoester or a related 1,3-dielectrophile. This acid-catalyzed reaction proceeds through the formation of a dihydropyrimidine (B8664642) intermediate, which is then oxidized to the aromatic pyrimidine.

More contemporary methods utilize chalcones (α,β-unsaturated ketones) as precursors. The cyclization of a chalcone (B49325) with guanidine hydrochloride in the presence of a base like sodium hydroxide (B78521) provides a direct route to highly substituted 2-aminopyrimidines. nih.gov This method is advantageous due to the ready availability and ease of synthesis of a wide array of chalcones, allowing for diverse substitution patterns on the final pyrimidine ring. nih.gov Recent research has also explored the tandem regioselective heterocyclization of 1,3-diynes with guanidine to synthesize carbonyl 2-amino-pyrimidines. rsc.org

Palladium-Catalyzed Cross-Coupling and Condensation Protocols

Modern synthetic organic chemistry offers powerful tools for the formation of carbon-nitrogen bonds, with palladium-catalyzed cross-coupling reactions being particularly prominent. researchgate.net The Buchwald-Hartwig amination is a highly effective method for coupling amines with aryl halides or triflates. In the context of this compound synthesis, this reaction would involve the palladium-catalyzed coupling of piperidine with a 2-halopyrimidine. researchgate.net

The choice of ligand for the palladium catalyst is crucial for the success of these reactions, with various phosphine-based ligands such as Xantphos (B1684198) being employed to achieve high yields in the amidation of 2-chloropyrimidines. researchgate.net These methods are often characterized by their mild reaction conditions and high functional group tolerance, making them suitable for the late-stage functionalization of complex molecules. Research has also demonstrated the use of palladium N-heterocyclic carbene pre-catalysts for the Buchwald-Hartwig amination of cyclic secondary amines with aryl chlorides. researchgate.net

| Reaction Type | Starting Materials | Key Reagents | Product | Reference |

| Nucleophilic Substitution | 2-Chloropyrimidine, Piperidine | Base (e.g., Triethylamine) | This compound | nih.gov |

| Guanidine Cyclization | Chalcone, Guanidine HCl | Base (e.g., NaOH) | Substituted 2-Aminopyrimidine | nih.gov |

| Buchwald-Hartwig Amination | 2-Halopyrimidine, Piperidine | Palladium Catalyst, Ligand | This compound | researchgate.netresearchgate.net |

Functional Group Interconversions and Post-Synthetic Modification

Once the this compound core is assembled, its chemical properties can be further tailored through functional group interconversions and post-synthetic modifications. These modifications can be directed at either the pyrimidine or the piperidine ring, allowing for the generation of a library of analogs with diverse properties.

For example, if the pyrimidine ring bears additional substituents, these can be chemically altered. A nitro group, for instance, can be reduced to an amine, which can then participate in a variety of subsequent reactions such as acylation or alkylation. mdpi.com Similarly, a methoxy (B1213986) group on the pyrimidine ring can be demethylated to a hydroxyl group, which can then be further functionalized. Palladium-catalyzed reactions can also be used for remote C-H functionalization at the C5-position of the N-(alkyl)pyrimidin-2-amine core. rsc.org

On the piperidine ring, if a functionalized piperidine derivative was used in the initial synthesis, that functional group can be modified. For instance, an ester group on the piperidine ring can be hydrolyzed to a carboxylic acid or reduced to an alcohol. nih.gov These transformations open up avenues for creating a wide range of derivatives from a common intermediate.

Asymmetric Synthesis Approaches for Chiral Analogs

The parent this compound molecule is achiral. However, the introduction of substituents on the piperidine ring can create one or more stereocenters, leading to chiral analogs. The synthesis of enantiomerically pure or enriched chiral piperidine derivatives is an active area of research, as the stereochemistry of a molecule can have a profound impact on its biological activity. nih.govnih.govyoutube.comyoutube.com

Several strategies can be employed for the asymmetric synthesis of chiral piperidine-containing compounds:

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids like L-proline, to construct the chiral piperidine ring. capes.gov.br

Chiral Auxiliaries: An achiral piperidine precursor can be reacted with a chiral auxiliary to form a diastereomeric intermediate. After a stereoselective reaction, the auxiliary can be removed to yield the desired enantiomerically enriched product.

Asymmetric Catalysis: This is a powerful and efficient method that uses a chiral catalyst to induce enantioselectivity in a reaction. For example, rhodium-catalyzed asymmetric reductive Heck reactions have been used to synthesize 3-substituted piperidines. nih.gov Palladium-catalyzed asymmetric carbenylative amination has also been reported for accessing chiral piperidines. rsc.org

Methodological Advancements in this compound Synthesis

The synthesis of this compound, and 2-aminopyrimidines in general, has evolved with the development of modern organic chemistry. The primary approach involves the nucleophilic substitution of a leaving group, typically a halogen, at the 2-position of the pyrimidine ring with piperidine. Recent advancements have focused on improving yield, reaction conditions, and catalyst efficiency.

A common and effective method for the synthesis of N-substituted-2-aminopyrimidines is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. This reaction has been optimized for a variety of amine and aryl halide substrates. For the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives, dichlorobis(triphenylphosphine)Pd(II) with a xantphos ligand and sodium tert-butoxide as a base in refluxing toluene (B28343) has been successfully employed, yielding products in moderate to good yields ranging from 27% to 82%. nih.gov

In a specific instance of synthesizing 2-(1-piperidinyl)pyrimidine, a palladium-catalyzed method has been reported. While detailed comparative studies for this exact molecule are limited in publicly available literature, data from related syntheses of 2-aminopyrimidine derivatives offer insights into the effectiveness of different methodologies. For example, a catalyst-free approach involving the fusion of 2-amino-4,6-dichloropyrimidine (B145751) with various amines in the presence of triethylamine (B128534) at 80–90 °C has been shown to produce 2-aminopyrimidine derivatives in high yields. mdpi.com

Ultrasound-assisted synthesis has also emerged as a promising technique. In comparative studies for the synthesis of related pyrimidine derivatives, ultrasound irradiation has been shown to significantly reduce reaction times and increase yields compared to conventional heating methods. rsc.org For instance, the synthesis of 2-aminopyrimidine derivatives that took 240-360 minutes with conventional heating could be completed in 20-30 minutes under ultrasound, with yields increasing from the 55-70% range to 80-88%. rsc.org

The table below presents a comparative overview of different synthetic methodologies applicable to the synthesis of N-substituted-2-aminopyrimidines, drawing on data from related compounds to infer potential parameters for this compound synthesis.

Table 1: Comparison of Synthetic Methodologies for N-Substituted-2-Aminopyrimidines

| Method | Catalyst/Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Palladium-Catalyzed Amination | Pd(II)/Xantphos, NaOtBu | Toluene | Reflux | Not Specified | 27-82 | nih.gov |

| Catalyst-Free Fusion | Triethylamine | Solvent-free | 80-90 | Not Specified | High | mdpi.com |

| Ultrasound-Assisted Synthesis | KOH | Ethanol | Not Specified | 20-30 min | 80-88 | rsc.org |

| Conventional Heating | KOH | Ethanol | Reflux | 240-360 min | 55-70 | rsc.org |

Scale-Up Considerations for Research Compound Production

The transition from laboratory-scale synthesis to the production of larger quantities of a research compound like this compound introduces a new set of challenges. These considerations are critical for ensuring a safe, efficient, and reproducible process.

Heat management is another critical factor. The amination of halopyrimidines can be exothermic. On a large scale, the heat generated can be significant and potentially lead to safety hazards if not properly controlled. The choice of solvent and the rate of reagent addition must be carefully optimized to manage the reaction temperature effectively.

Impurity profiles can also change upon scale-up. By-products that are minor and easily removed at the gram scale can become significant challenges in kilogram-scale production. The identification and management of these impurities are essential for obtaining the desired product purity. For instance, in the scale-up of a palladium-catalyzed amination for the synthesis of a pharmaceutical intermediate, a potentially cheaper route was developed to avoid chromatography by designing a process where impurities could be removed by extraction. mdpi.com

The choice of reagents and solvents for large-scale production is also influenced by cost, safety, and environmental considerations. For example, while a variety of bases can be used in the Buchwald-Hartwig amination, the poor solubility of some, like cesium carbonate, can make them difficult to use in large-scale operations. mdpi.com The use of water as a solvent is being explored as a safer and more environmentally friendly alternative to organic solvents for some amination reactions. nih.gov

Finally, the physical properties of the final product, such as crystallinity and particle size, become important at a larger scale, as they can affect isolation, drying, and formulation. Consistent control over these properties is necessary for reproducible production.

The table below summarizes key considerations for the scale-up of this compound synthesis.

Table 2: Key Considerations for Scale-Up of this compound Synthesis

| Consideration | Challenge | Mitigation Strategy |

|---|---|---|

| Process Safety | Exothermic reaction, potential for runaway reactions. | Controlled addition of reagents, efficient heat exchange, careful solvent selection. |

| Catalyst Management | Oxygen sensitivity of palladium catalysts leading to deactivation. | Strict inert atmosphere (nitrogen or argon), use of robust catalyst systems. |

| Impurity Profile | Formation of by-products that are difficult to remove at scale. | Process optimization to minimize by-product formation, development of efficient extraction or crystallization procedures. |

| Reagent & Solvent Selection | Cost, safety, and environmental impact of reagents and solvents. | Use of less hazardous and more cost-effective alternatives, exploring aqueous reaction conditions. |

| Product Isolation & Purity | Achieving consistent purity, particle size, and crystallinity. | Development of robust crystallization and drying protocols. |

Structure Activity Relationship Sar Investigations of N 1 Piperidinyl 2 Pyrimidinamine Derivatives

Systematic Modification of the Piperidine (B6355638) Ring and Substituents

The piperidine moiety of N-1-piperidinyl-2-pyrimidinamine serves as a critical anchor and a site for introducing diverse substituents to modulate the compound's properties. The biological effects of these derivatives are highly dependent on the nature and position of substituents on the piperidine ring. researchgate.net

Substitutions on the piperidine nitrogen have been shown to significantly influence the biological activity of this compound analogs. The introduction of various functional groups at this position can alter the molecule's polarity, basicity, and steric bulk, thereby affecting its interaction with biological targets.

Research has shown that the introduction of functional groups like alcohol, amine, or carboxylic acid on the piperidine nitrogen can be crucial for improving interactions within the binding site of target receptors. researchgate.net For instance, in a series of related compounds, modifications on the piperidine nitrogen were explored to enhance their affinity for the NK1 receptor. researchgate.net Two-carbon elongations through alkylation with reagents like 2-iodoethanol (B1213209) and three-carbon modifications via an aza-Michael reaction with acrylonitrile (B1666552) have been successfully employed to introduce these functionalities. researchgate.net

In the context of IKK-2 inhibitors, derivatives with a piperidinyl aminopyrimidine core showed that substitutions at the piperidinylamino functionality with hydrogen, methanesulfonyl, and aminosulfonyl groups resulted in high inhibitory activity. nih.gov This indicates that both small, non-polar groups and larger, more polar sulfonyl groups can be accommodated at this position, each potentially leading to potent compounds.

The following table summarizes the impact of various substituents on the piperidine nitrogen on the biological activity of related compounds.

| Substituent on Piperidine Nitrogen | Observed Effect on Biological Activity | Reference Compound Class |

| Hydrogen | High inhibitory activity | IKK-2 inhibitors |

| Methanesulfonyl | High inhibitory activity | IKK-2 inhibitors |

| Aminosulfonyl | High inhibitory activity | IKK-2 inhibitors |

| 2-Hydroxyethyl | Introduction of a polar functional group | N-substituted piperidines |

| 2-Cyanoethyl | Introduction of a polar functional group | N-substituted piperidines |

The position and stereochemistry of substituents on the carbon atoms of the piperidine ring are critical determinants of biological activity. The spatial arrangement of these substituents can dictate the molecule's ability to fit into a binding pocket and form key interactions.

The biological properties of piperidine derivatives are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net For example, in the development of IKK-2 inhibitors, various substituents were introduced to a piperidinyl aminopyrimidine core structure to enhance activity and selectivity. nih.gov

Stereochemistry also plays a pivotal role. The asymmetric synthesis of piperidines, often controlled by chiral ligands and catalysts, is crucial for obtaining enantiomerically pure compounds, which can exhibit significantly different biological activities. mdpi.com For instance, a diastereoselective Mannich reaction followed by reductive cyclization has been used to control the stereochemistry of piperidines, ensuring the desired spatial orientation of substituents. mdpi.com

The following table illustrates the importance of positional and stereochemical considerations.

| Modification | Key Finding | Implication for SAR |

| Introduction of various substituents on the piperidine ring | The type and location of substituents significantly impact biological activity. | Highlights the need for systematic exploration of different substitution patterns. |

| Asymmetric synthesis of piperidine derivatives | Enantiomerically pure compounds can exhibit differential biological effects. | Emphasizes the importance of stereochemistry in drug design. |

Exploration of Pyrimidine (B1678525) Ring Substituents and Their Influence

The pyrimidine ring is another key component of this compound that has been extensively studied to understand its role in biological activity. Modifications at various positions of the pyrimidine ring can modulate the electronic properties and hydrogen bonding capabilities of the molecule.

The 2-amino group on the pyrimidine ring is a crucial site for interaction with biological targets and a key handle for chemical modification. Substitutions on this amino group can significantly impact the compound's activity.

In a study on 2-aminopyrimidine (B69317) derivatives as β-glucuronidase inhibitors, it was observed that the nature of the substituent on the amino group was critical for activity. nih.gov For instance, compound 24, with a piperazinyl substituent at C-4 of the pyrimidine ring, was a potent inhibitor, while compound 25, with a 4-phenyl piperazinyl substituent, was inactive. nih.gov This suggests that a free hydrogen on the piperazinyl moiety might be important for inhibitory activity. nih.gov

Furthermore, the electronic nature of the substituents on an attached phenyl ring can influence activity. Electron-withdrawing groups on the aromatic ring of related chalcones were found to result in compounds with excellent activity against certain bacterial strains. nih.gov

The table below showcases the effect of amino group substitutions.

| Compound | Substitution on Amino Group | Biological Activity (β-glucuronidase inhibition) |

| 24 | Piperazinyl at C-4 of pyrimidine | Potent inhibitor (IC50 = 2.8 ± 0.10 µM) |

| 25 | 4-Phenyl piperazinyl at C-4 of pyrimidine | Inactive |

Modifications at other positions of the pyrimidine ring, such as C4, C5, and C6, have also been shown to be important for biological activity. These positions are often less electron-deficient than the 2-position, making them amenable to a variety of chemical transformations. wikipedia.org

Substitutions at the C5 position of the pyrimidine ring can enhance biostability, bioavailability, and biological activity. researchgate.net For example, the introduction of a halogen atom at the C5 position can lead to compounds with anticancer and antiviral properties. researchgate.net

Functionalization at the C4 and C6 positions through C-nucleophilic substitution of their 1,2,4-triazol-1-yl derivatives has been used to introduce novel functionalities and create new analogs with potentially enhanced biological profiles. nih.gov In a series of IKK-2 inhibitors, the introduction of a morpholinosulfonyl or piperazinosulfonyl group at an aromatic ring attached to the aminopyrimidine core significantly increased inhibitory activity. nih.gov Specifically, a compound with an aromatic piperazinosulfonyl substituent was the most potent and selective inhibitor against IKK-2. nih.gov

The following table highlights the impact of modifications at other pyrimidine positions.

| Position of Modification | Type of Substituent | Observed Effect on Biological Activity |

| C5 | Halogen | Can confer anticancer and antiviral properties. |

| Aromatic ring attached to aminopyrimidine | Morpholinosulfonyl | Increased inhibitory activity against IKK-2. |

| Aromatic ring attached to aminopyrimidine | Piperazinosulfonyl | Most potent and selective inhibitory activity against IKK-2. |

Linker Chemistry and Conformational Analysis in SAR Elucidation

The structural features of piperine, a natural product containing a piperidine ring, include a conjugated dienone system that acts as a linker to an aromatic ring. nih.gov Modifications to this linker have been shown to either enhance or abolish biological activity, highlighting its importance. nih.gov In the context of designing potent inhibitors, the linker's rigidity can be a critical factor. For instance, incorporating a piperidinyl-hydrazidoureido linker into the structure of a known carbonic anhydrase inhibitor was done to improve binding selectivity, with the piperidine residue introduced to assess the impact of rigidity. nih.gov

Conformational analysis helps in understanding how the molecule adopts a specific three-dimensional shape to interact with its biological target. The flexibility or rigidity of the linker can influence the relative orientation of the piperidine and pyrimidine rings, which is often crucial for optimal binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to identify correlations between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound and related scaffolds like 2-aminopyrimidines, various QSAR studies have been conducted to predict their inhibitory activities and guide the design of more potent molecules.

These studies often employ a range of molecular descriptors that characterize the physicochemical properties of the compounds, such as electronic, steric, and hydrophobic features. Statistical methods like Multiple Linear Regression (MLR) and more advanced machine learning algorithms such as Artificial Neural Networks (ANN) and Support Vector Machines (SVM) are then used to build the predictive models. nih.gov

For instance, a QSAR study on a series of 2-aminopyridine (B139424) derivatives as inhibitors of nitric oxide synthases utilized different feature selection methods to develop and compare models. nih.gov The best model, derived using a partial component regression method, demonstrated a high correlation coefficient (r²) and was validated for its predictive ability. nih.gov Such models help in understanding the relationship between the structural features of the derivatives and their biological activities, which is crucial for designing new potential inhibitors. nih.gov

Another study focused on pyrimidine derivatives as VEGFR-2 inhibitors employed both MLR and ANN for QSAR analysis. nih.gov The performance of these models was evaluated using statistical parameters like the coefficient of determination (R²), root mean square error (RMSE), and the cross-validated correlation coefficient (Q²). The ANN model, with an R² of 0.998, showed superior predictive power compared to the MLR model (R² = 0.889), indicating that non-linear relationships are significant in describing the structure-activity landscape of these compounds. nih.gov

Similarly, a computational study on subfamilies of piperidine derivatives developed QSAR models for their antiproliferative activities. nih.gov These models, built using 3D and 2D autocorrelation descriptors selected by a genetic algorithm, showed good robustness, stability, and predictive ability, as confirmed by internal and external validation. nih.gov

The table below summarizes the key findings from representative QSAR studies on related scaffolds.

| Scaffold | Target | Modeling Method | Key Statistical Parameters | Important Descriptors | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine Derivatives | Nitric Oxide Synthases | Partial Component Regression | High r², Good predictive ability (validated by [Formula: see text] and [Formula: see text]) | Pharmacophore properties (acceptor, donor, aliphatic, aromatic) | nih.gov |

| Furopyrimidine and Thienopyrimidine Derivatives | VEGFR-2 | MLR and ANN | MLR: R² = 0.889; ANN: R² = 0.998, lower RMSE and higher Q² than MLR | Not specified | nih.gov |

| Furan-pyrazole Piperidine Derivatives | Akt1, OVCAR-8, HCT116 | GA-MLR | r²: 0.742-0.832, Q²LOO: 0.684-0.796, RMSE: 0.247-0.299 | 3D and 2D autocorrelation descriptors | nih.gov |

Molecular Pharmacology and Target Engagement Studies

Ligand-Target Interaction Analysis via Biochemical and Biophysical Methods:There are no public records of studies using biochemical or biophysical methods, such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or X-ray crystallography, to analyze the interaction of N-1-piperidinyl-2-pyrimidinamine with any biological target. General descriptions of these analytical techniques are available but have not been applied to this compound in the retrieved literaturenih.govyoutube.com.

The name "this compound" is itself ambiguous and does not correspond to a well-documented agent in major chemical databases nih.govbldpharm.combldpharm.comnih.gov. The available search results pertain to structurally related but distinct molecules, and per the instructions, this information cannot be used.

Due to the absence of specific scientific data for "this compound," generating a thorough and accurate article that adheres to the provided outline is not feasible.

Preclinical Efficacy Studies in Relevant Biological Models

In Vitro Efficacy in Cell-Based Assays

No data available.

No data available.

No data available.

In Vivo Efficacy in Animal Models of Disease

No data available.

No data available.

Target Engagement in Animal Tissues (e.g., Brain Penetration)

There is currently no available information from preclinical studies detailing the target engagement of N-1-piperidinyl-2-pyrimidinamine in animal models. Consequently, data on its ability to penetrate tissues, including critical targets such as the brain, is not available. Understanding the brain-to-plasma concentration ratio is a crucial parameter for any centrally acting therapeutic candidate, but this has not been documented for this specific compound.

Combination Studies with Other Therapeutic Agents

Similarly, a review of scientific databases reveals no published studies on the use of this compound in combination with other therapeutic agents. Such studies are vital for exploring potential synergistic effects or identifying novel treatment paradigms. The absence of this data indicates that the preclinical investigation of this compound, if any, is still in its nascent stages or has not been disclosed publicly.

While research exists on related compounds containing piperidine (B6355638) and pyrimidine (B1678525) moieties, the unique pharmacological profile of this compound cannot be inferred from these structurally similar molecules. Each compound possesses distinct properties that necessitate individual investigation.

Further research and publication are required to elucidate the preclinical efficacy and therapeutic potential of this compound.

Preclinical Pharmacokinetic and Metabolic Research

In Vitro Metabolic Stability and Biotransformation

No specific in vitro metabolic stability or biotransformation studies for N-1-piperidinyl-2-pyrimidinamine have been identified in the available literature. However, based on the metabolism of structurally related aminopyrimidine and piperidine-containing compounds, several metabolic pathways can be anticipated.

Role of Cytochrome P450 Enzymes in Metabolism

The metabolism of this compound is expected to be primarily mediated by the cytochrome P450 (CYP) enzyme system, which is a major pathway for the biotransformation of a vast array of xenobiotics. nih.gov For structurally analogous compounds, such as 1-(2-pyrimidinyl)-piperazine, the polymorphic enzyme CYP2D6 has been identified as a key catalyst in its hydroxylation. nih.gov While the piperidine (B6355638) ring in this compound differs from the piperazine (B1678402) ring, it is plausible that CYP2D6, along with other major drug-metabolizing CYP isoforms like CYP3A4, CYP2C9, and CYP2C19, could be involved in its metabolism. nih.gov The pyrimidine (B1678525) ring itself can also be a site for metabolism.

General metabolic reactions catalyzed by CYP enzymes include oxidation, reduction, and hydrolysis, with oxidation being the most common. nih.gov For this compound, potential oxidative metabolic pathways could include:

Hydroxylation: Addition of a hydroxyl group to the piperidine or pyrimidine ring.

N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the pyrimidine ring, although this is generally a less common pathway for such linkages.

Oxidation of the piperidine ring: This could lead to the formation of various oxidized metabolites.

Oxidative deamination: This process could occur if the piperidine ring is opened.

Identification of Major Metabolites (if applicable)

Without experimental data, the major metabolites of this compound cannot be definitively identified. Based on the metabolism of similar structures, hydroxylated and further oxidized derivatives are likely to be the primary metabolites. For instance, studies on other piperidine-containing pharmaceuticals have shown that hydroxylation of the piperidine ring is a common metabolic route.

In Vitro Absorption and Distribution Studies

Specific in vitro absorption and distribution data for this compound, such as Caco-2 permeability assays or plasma protein binding studies, were not found in the reviewed literature.

In general, the physicochemical properties of a compound, such as its lipophilicity (logP), pKa, and molecular size, are key determinants of its absorption and distribution characteristics. Compounds with moderate lipophilicity and good aqueous solubility often exhibit favorable absorption. Plasma protein binding is another critical parameter that influences the distribution and availability of a drug to its target tissues.

In Vivo Pharmacokinetic Profiling in Preclinical Species (if applicable)

No in vivo pharmacokinetic studies specifically detailing the profile of this compound in any preclinical species were identified.

Oral Bioavailability (if applicable)

The oral bioavailability of this compound has not been reported. Oral bioavailability is influenced by a combination of factors including its absorption from the gastrointestinal tract and the extent of first-pass metabolism in the gut wall and liver. Given the expectation of significant metabolism by CYP enzymes, first-pass metabolism could potentially limit the oral bioavailability of this compound.

Tissue Distribution Studies (e.g., Brain)

There is no available data on the tissue distribution of this compound, including its ability to penetrate the blood-brain barrier. The distribution of a compound into various tissues is governed by its physicochemical properties, plasma protein binding, and interactions with drug transporters. For compounds targeting the central nervous system, the ability to cross the blood-brain barrier is a critical attribute.

Drug-Drug Interaction Potential (Preclinical in vitro / in vivo)

The assessment of drug-drug interaction (DDI) potential is a critical component of preclinical drug development. nih.gov These studies aim to identify if a new chemical entity, such as this compound, is likely to alter the pharmacokinetics of co-administered drugs, or if its own pharmacokinetics are likely to be affected by other drugs. This is primarily investigated through its effects on drug-metabolizing enzymes and drug transporters. nih.gov

In Vitro Assessments

Initial screening for DDI potential is conducted using a variety of in vitro systems. nih.gov These assays evaluate the compound's ability to inhibit or induce major drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) family, and to interact with key uptake and efflux drug transporters.

Commonly evaluated CYP isoforms include CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, and CYP3A4. The potential for time-dependent inhibition is also assessed. For drug transporters, interactions with P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), organic anion transporting polypeptides (OATP1B1, OATP1B3), and organic cation transporters (OCT2) are typically investigated.

The results from these studies, usually presented as IC50 values (the concentration of the drug that causes 50% inhibition), are used in basic static models to predict the risk of a clinically significant interaction.

Hypothetical In Vitro Drug-Drug Interaction Profile of this compound

| Enzyme/Transporter | Assay Type | Test System | Result (IC50, µM) | Preliminary Risk Assessment |

|---|---|---|---|---|

| CYP1A2 | Reversible Inhibition | Human Liver Microsomes | > 50 | Low |

| CYP2C9 | Reversible Inhibition | Human Liver Microsomes | 25 | Low |

| CYP2D6 | Reversible Inhibition | Human Liver Microsomes | 5 | Moderate |

| CYP3A4 | Reversible Inhibition | Human Liver Microsomes | 1.2 | High |

| CYP3A4 | Time-Dependent Inhibition | Human Hepatocytes | 0.8 | High |

| P-gp (MDR1) | Inhibition | Caco-2 cells | 15 | Low-Moderate |

| BCRP | Inhibition | Membrane Vesicles | > 50 | Low |

In Vivo Assessments

If in vitro data suggest a potential for drug interactions, follow-up studies are conducted in preclinical animal models. These in vivo studies aim to confirm the in vitro findings and to understand the magnitude of the interaction in a whole-organism system.

In a typical study design, a probe substrate (a drug known to be specifically metabolized by a certain enzyme) is administered to the animal model with and without this compound. Changes in the pharmacokinetic parameters of the probe substrate, such as the area under the concentration-time curve (AUC) and maximum concentration (Cmax), are then measured.

Hypothetical In Vivo Drug-Drug Interaction Study in Rats: Effect of this compound on a CYP3A4 Substrate

| Pharmacokinetic Parameter | Probe Substrate Alone | Probe Substrate + this compound | % Change | Interpretation |

|---|---|---|---|---|

| AUC (ng*h/mL) | 350 | 1050 | +200% | Significant increase in exposure |

| Cmax (ng/mL) | 100 | 250 | +150% | Significant increase in peak concentration |

| T1/2 (h) | 2.5 | 5.0 | +100% | Slower elimination |

| CL/F (mL/h/kg) | 28.6 | 9.5 | -67% | Significant inhibition of clearance |

Physiologically Based Pharmacokinetic (PBPK) Modeling for Preclinical Extrapolation

Physiologically based pharmacokinetic (PBPK) modeling is a mathematical modeling technique used to predict the absorption, distribution, metabolism, and excretion (ADME) of drugs in different species, including humans. nih.gov These models integrate physicochemical properties of the drug with physiological and anatomical parameters of the species. nih.gov

For a compound like this compound, a PBPK model would be constructed using data from in vitro assays and preclinical pharmacokinetic studies. ucl.ac.uk The goal of preclinical PBPK modeling is to extrapolate the pharmacokinetic behavior from animal models to predict human pharmacokinetics before first-in-human clinical trials. youtube.com This allows for a more informed selection of the starting dose in clinical studies and can help anticipate potential DDI risks in humans. nih.govresearchgate.net

The development of a PBPK model involves several steps:

Data Collection : Gathering data on the drug's physicochemical properties (e.g., molecular weight, pKa, logP), in vitro ADME data (e.g., solubility, permeability, metabolic stability, protein binding), and preclinical pharmacokinetic data from at least one species.

Model Building : Constructing the model by incorporating the collected data into a software platform that includes physiological parameters for the preclinical species.

Model Verification : Comparing the model-simulated concentration-time profiles with the observed data from preclinical studies to ensure the model can accurately describe the compound's behavior.

Human Extrapolation : Scaling the verified preclinical model to a human PBPK model by replacing the animal physiological parameters with human parameters. The model can then be used to simulate the pharmacokinetic profile in humans.

Hypothetical Key Parameters for a PBPK Model of this compound

| Parameter Category | Parameter | Value | Source |

|---|---|---|---|

| Physicochemical | Molecular Weight | 204.27 g/mol | Calculated |

| pKa (base) | 7.8 | In vitro Experiment | |

| logP | 2.1 | In vitro Experiment | |

| Absorption | Solubility (pH 6.8) | 0.5 mg/mL | In vitro Experiment |

| Caco-2 Permeability | 15 x 10⁻⁶ cm/s | In vitro Experiment | |

| Distribution | Blood-to-Plasma Ratio | 1.2 | In vitro Experiment |

| Fraction Unbound in Plasma | 0.15 | In vitro Experiment | |

| Metabolism | Intrinsic Clearance (CLint) | 50 µL/min/mg protein | Human Liver Microsomes |

| Elimination | Fraction Excreted Unchanged | 0.1 | Rat in vivo data |

Computational and Theoretical Chemistry Applications

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how a ligand, such as N-1-piperidinyl-2-pyrimidinamine, might interact with a protein's active site.

While specific docking studies on this compound are not prominently documented, research on similar pyrimidine (B1678525) derivatives provides insights into its potential binding modes. For instance, studies on pyrimidine-2-thione derivatives have shown their capability to inhibit the H-RAS-GTP active form protein. nih.gov In such interactions, the pyrimidine ring often acts as a core scaffold, with substituents influencing the binding affinity and orientation within the protein's active site. For this compound, the piperidine (B6355638) ring would likely play a significant role in establishing hydrophobic interactions, while the nitrogen atoms of the pyrimidine ring could act as hydrogen bond acceptors.

The selectivity of a ligand for a specific receptor over others is a critical aspect of drug design. Computational methods can be employed to predict this selectivity. For example, studies on piperidine derivatives have explored their selectivity for histamine (B1213489) H3 and sigma-1 receptors. The piperidine moiety has been identified as a crucial structural element for dual activity at these receptors. nih.gov By performing docking studies against a panel of different receptors, one could computationally estimate the selectivity profile of this compound. The conformational flexibility of the piperidine ring, which typically adopts a chair conformation, and the electronic properties of the pyrimidine ring would be key determinants of its selectivity. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the kinetics of ligand-protein binding. For this compound, MD simulations could reveal the stability of its different conformations and how these change upon binding to a target protein. Studies on related pyrimidine derivatives have utilized MD simulations to validate docking results and assess the stability of ligand-receptor complexes over time. nih.govnih.gov Such simulations can also provide insights into the binding and unbinding pathways of the ligand, offering a more complete picture of the interaction dynamics.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide information on orbital energies, charge distribution, and chemical reactivity. For this compound, DFT calculations could be used to determine the molecule's electrostatic potential, identifying regions that are likely to engage in electrostatic interactions or hydrogen bonding. researchgate.netajol.info Such studies on related aminopyrimidines have been performed to understand their fundamental electronic characteristics. nih.govnih.gov This information is valuable for understanding the molecule's intrinsic properties and for parameterizing molecular mechanics force fields used in MD simulations.

De Novo Design and Virtual Screening Based on Computational Models

De novo design involves the creation of novel molecular structures with desired properties, often using computational algorithms. The this compound scaffold could serve as a starting point or a fragment in such design processes. nih.gov Virtual screening, on the other hand, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a drug target. cymitquimica.com Given a specific protein target, this compound could be included in a virtual library to assess its potential as a hit compound. The pyrimidine core is a common feature in many biologically active compounds, making it a valuable scaffold for such screening efforts. nih.govresearchgate.net

Computational Toxicology and ADME Predictions in Preclinical Research

In preclinical research, it is crucial to assess the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity of a compound. In-silico models offer a rapid and cost-effective way to predict these properties. nih.gov Various online servers and software can predict properties like solubility, permeability, and potential for causing adverse effects based on a molecule's structure. nih.govresearchgate.net For this compound, these tools could provide initial estimates of its drug-likeness and safety profile. For example, the presence of the piperidine and pyrimidine rings will influence its lipophilicity and polar surface area, which are key determinants of its ADME properties.

While direct computational studies on this compound are limited in publicly accessible literature, the foundational knowledge from related piperidine and pyrimidine derivatives provides a strong basis for its theoretical investigation. The tables below summarize hypothetical data based on computational studies of analogous compounds.

Table 1: Predicted Binding Interactions of this compound with a Generic Kinase Active Site (Hypothetical)

| Interacting Residue | Interaction Type | Moiety Involved |

|---|---|---|

| Glutamic Acid | Hydrogen Bond | Pyrimidine N1 |

| Leucine | Hydrophobic | Piperidine Ring |

| Valine | Hydrophobic | Piperidine Ring |

Table 2: Predicted ADME Properties of this compound (Hypothetical)

| Property | Predicted Value | Method |

|---|---|---|

| LogP | 2.1 | ALOGPS |

| Aqueous Solubility | -2.5 log(mol/L) | ALOGPS |

| Human Intestinal Absorption | > 90% | Boiled-Egg Model |

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-(piperidin-1-yl)pyrimidine |

| Pyrimidine-2-thione |

Machine Learning and Artificial Intelligence in Compound Discovery

The integration of machine learning (ML) and artificial intelligence (AI) has become a cornerstone of modern drug discovery, offering powerful tools to navigate the vast chemical space and accelerate the identification of new therapeutic agents. mdpi.commdpi.com These computational approaches are adept at modeling complex, non-linear relationships between a molecule's structure and its biological activity, a central challenge in medicinal chemistry. nih.gov For chemical families such as pyrimidine derivatives, which include this compound, ML and AI are instrumental in building predictive models for various properties, from target affinity to pharmacokinetics. nih.govnih.gov

The application of AI in drug discovery encompasses a wide array of techniques, including predicting drug-target interactions, designing novel molecules (de novo design), and building quantitative structure-activity relationship (QSAR) models to forecast biological activity and other properties like toxicity and metabolic stability. mdpi.comnih.gov By analyzing large datasets, these algorithms can identify subtle patterns and key molecular features that are crucial for a compound's desired effect, thereby streamlining the hit-to-lead and lead optimization phases. mdpi.comopenreview.net

Detailed research into pyrimidine derivatives has demonstrated the effectiveness of various ML models. In one study focusing on the inhibition of Escherichia coli dihydrofolate reductase (DHFR) by pyrimidines, ensemble learning algorithms like Bagging and AdaBoost were shown to significantly enhance the predictive performance of base learners such as the C4.5 decision tree. ijcit.com The application of AdaBoost, for instance, markedly improved the model's sensitivity, specificity, and accuracy in predicting the activity of these compounds. ijcit.com

Table 1: Performance Improvement of C4.5 Decision Tree with AdaBoost for Pyrimidine DHFR Inhibitors

| Performance Metric | C4.5 (Base Learner) | C4.5 with AdaBoost | Significance (p-value) |

|---|---|---|---|

| Sensitivity | 0.76 | 0.83 | p < 0.05 |

| Specificity | 0.65 | 0.84 | p < 0.01 |

| Accuracy | 0.66 | 0.83 | p < 0.05 |

| PPV (Positive Predictive Value) | 0.55 | 0.84 | p < 0.05 |

Data sourced from a comparative study on ensemble learning for QSAR modeling. ijcit.com

This demonstrates that combining multiple models can lead to more robust and reliable predictions, which is critical for prioritizing candidates for synthesis and testing. ijcit.com Further research has applied ML techniques to predict other properties of pyrimidines, such as their efficacy as corrosion inhibitors for carbon steel. researchgate.net In that work, models like partial least squares (PLS) and random forest (RF) were developed using a dataset of 54 pyrimidine derivatives. researchgate.net The study identified several key molecular descriptors that are critical in determining the inhibition efficiencies of these compounds. researchgate.net

Table 2: Key Molecular Descriptors for Pyrimidine Activity Identified by Machine Learning

| Descriptor Category | Specific Descriptor |

|---|---|

| Physical Properties | Molecular Mass |

| Molecular Volume | |

| Electronic Properties | Electrophilicity |

| Electronegativity | |

| Energy of the Lowest Unoccupied Molecular Orbital (LUMO) | |

| Electron Affinity | |

| Logarithm of the Partition Coefficient (logP) |

Descriptors identified as key factors for the inhibition efficiencies of pyrimidine derivatives using Partial Least Squares regression. researchgate.net

Advanced Analytical Characterization in Research

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental to the characterization of novel compounds, offering detailed insights into the molecular framework and functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms within a molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment and neighboring protons for each unique hydrogen atom in the molecule. For the pyrimidine (B1678525) ring of related structures, proton signals typically appear in the aromatic region of the spectrum. For instance, in some 2-aminopyrimidine (B69317) derivatives, the proton at the 5-position of the pyrimidine ring can appear as a singlet. semanticscholar.org The protons on the piperidinyl ring will exhibit characteristic multiplets in the aliphatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. In substituted pyrimidines, the chemical shifts of the pyrimidine ring carbons are influenced by the nature and position of the substituents. semanticscholar.org The carbon atoms of the piperidinyl group will resonate at higher field (lower ppm values) compared to the aromatic pyrimidine carbons. Predicted ¹³C NMR data for similar structures can serve as a useful reference point in spectral assignment. np-mrd.org

Table 1: Representative ¹H and ¹³C NMR Data for Related Pyrimidine and Piperidine (B6355638) Structures

| Nucleus | Moiety | Chemical Shift Range (ppm) | Notes |

|---|---|---|---|

| ¹H | Pyrimidine H-4, H-6 | δ 8.0 - 8.5 | Typically observed as a doublet. |

| ¹H | Pyrimidine H-5 | δ 6.5 - 7.0 | Typically observed as a triplet. |

| ¹H | Piperidine (α to N) | δ 3.0 - 3.8 | Chemical shift is sensitive to the electronic environment of the nitrogen. |

| ¹H | Piperidine (β, γ) | δ 1.5 - 1.8 | Often appear as complex multiplets. |

| ¹³C | Pyrimidine C-2 | δ 160 - 165 | Carbon attached to two nitrogen atoms. |

| ¹³C | Pyrimidine C-4, C-6 | δ 157 - 160 | |

| ¹³C | Pyrimidine C-5 | δ 105 - 115 | |

| ¹³C | Piperidine (α to N) | δ 45 - 55 | |

| ¹³C | Piperidine (β, γ) | δ 20 - 30 |

Note: The exact chemical shifts for N-1-piperidinyl-2-pyrimidinamine would require experimental determination.

Mass Spectrometry (MS, LC-MSMS, ESI-MS)

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. researchgate.net

MS: Electron Impact (EI) mass spectrometry of pyrimidine derivatives often shows a prominent molecular ion peak, which confirms the molecular weight. sapub.org The fragmentation patterns can reveal the loss of substructures, aiding in structural confirmation.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and selective method used for the quantification of compounds in complex matrices, such as biological fluids. nih.govspringernature.com This technique couples the separation power of HPLC with the detection capabilities of tandem mass spectrometry. nih.gov

ESI-MS: Electrospray ionization mass spectrometry is a soft ionization technique that is well-suited for the analysis of polar and thermally labile molecules. scielo.br It typically produces protonated molecular ions [M+H]⁺, which allows for the ready determination of the molecular weight. Fragmentation of this ion can be induced to provide further structural details. scielo.br

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule based on the absorption of infrared radiation. nih.gov In the spectrum of this compound, characteristic absorption bands would be expected for the C-H stretching of the aliphatic piperidine ring and the aromatic pyrimidine ring. Additionally, C=N and C=C stretching vibrations from the pyrimidine ring would be observed. core.ac.uk The absence of an N-H stretching band would confirm the substitution on the amino group of the 2-aminopyrimidine core.

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a crucial technique for the separation, identification, and quantification of individual components in a mixture. researchgate.net It is widely used to assess the purity of synthesized compounds. A reversed-phase HPLC method, likely employing a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (often with additives like formic acid or ammonium formate), would be suitable for analyzing this compound. The purity of the compound is determined by the relative area of its peak in the chromatogram. HPLC can also be used for the preparative isolation and purification of the target compound from a reaction mixture.

Elemental Analysis for Compound Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of carbon, hydrogen, and nitrogen in a pure compound. nih.gov The experimentally determined percentages of these elements are then compared to the theoretical values calculated from the molecular formula (C₉H₁₄N₄ for this compound). A close agreement between the experimental and theoretical values provides strong evidence for the compound's elemental composition and supports the proposed structure. researchgate.net

Table 2: Theoretical Elemental Analysis for this compound (C₉H₁₄N₄)

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 9 | 108.099 | 60.64% |

| Hydrogen | H | 1.008 | 14 | 14.112 | 7.92% |

| Nitrogen | N | 14.007 | 4 | 56.028 | 31.44% |

| Total | 178.239 | 100.00% |

Advanced Techniques for Metabolite Identification and Quantification

The comprehensive characterization of the metabolic fate of this compound is crucial for understanding its pharmacological and toxicological profile. Advanced analytical techniques, primarily high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy, are indispensable tools for the identification and quantification of its metabolites. These methods offer the high sensitivity and structural elucidation capabilities required to analyze complex biological matrices.

The metabolism of this compound is hypothesized to proceed through several key pathways, drawing parallels from the known biotransformation of compounds containing piperidine and pyrimidine moieties. The primary metabolic routes are expected to include oxidation of the piperidine ring, hydroxylation of the pyrimidine ring, and potential ring-opening reactions.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a cornerstone technique for metabolite analysis due to its exceptional sensitivity and selectivity, allowing for the detection and quantification of metabolites at very low concentrations in biological samples such as plasma, urine, and liver microsomes.

For the analysis of this compound and its metabolites, a reversed-phase liquid chromatography method would be employed to separate the compounds based on their polarity. The separated analytes are then introduced into the mass spectrometer. Electrospray ionization (ESI) in the positive ion mode is typically effective for this class of compounds, generating protonated molecular ions [M+H]+.

Metabolite Identification:

Metabolite identification is achieved through the interpretation of the mass spectra. High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which aids in determining the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) experiments involve the fragmentation of the precursor ion (the protonated molecule) to produce a characteristic fragmentation pattern that provides structural information.

Potential metabolites of this compound and their expected mass spectral characteristics include:

Hydroxylated Metabolites: Oxidation of the piperidine or pyrimidine ring would result in an increase of 16 atomic mass units (amu) in the molecular weight. The position of hydroxylation can often be inferred from the fragmentation pattern.

N-Oxides: Oxidation at the nitrogen atom of the piperidine ring would also lead to a +16 amu shift.

Dehydrogenated Metabolites: The formation of a double bond in the piperidine ring would result in a decrease of 2 amu.

Ring-Opened Metabolites: Cleavage of the piperidine ring can lead to the formation of various degradation products with significantly different masses.

Iminium Intermediates: The piperidine ring can undergo bioactivation to form reactive iminium ions, which can be trapped using nucleophilic reagents like cyanide to form stable adducts for LC-MS/MS detection.

Metabolite Quantification:

For quantitative analysis, a triple quadrupole mass spectrometer is often used in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for the parent drug and each metabolite and monitoring a specific product ion for each. This highly selective method allows for accurate quantification even in complex biological matrices. The use of stable isotope-labeled internal standards is crucial for correcting for matrix effects and variations in instrument response, ensuring high accuracy and precision of the quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the unambiguous structural elucidation of metabolites. While less sensitive than mass spectrometry, NMR provides detailed information about the chemical environment of each atom in a molecule. For metabolite identification, samples are often purified or concentrated before analysis.

Metabolite Identification:

One-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to determine the structure of metabolites.

¹H NMR: Provides information about the number and types of protons in a molecule and their connectivity. Chemical shift changes compared to the parent compound can indicate the site of metabolic modification.

¹³C NMR: Provides information about the carbon skeleton of the molecule.

2D NMR (e.g., COSY, HSQC, HMBC): These experiments reveal correlations between different nuclei (e.g., proton-proton, proton-carbon), allowing for the complete assignment of the molecular structure. For instance, the appearance of new signals in the downfield region of a ¹H NMR spectrum could indicate hydroxylation of an aromatic or heterocyclic ring.

The table below summarizes the hypothetical key metabolites of this compound and the expected data from advanced analytical characterization.

| Metabolite | Hypothesized Structure | Expected m/z ([M+H]+) | Key MS/ |

|---|

Broader Research Implications and Future Directions

Potential for Lead Optimization and Analogue Development

Lead optimization is a critical phase in drug discovery that aims to refine the chemical structure of a promising compound to enhance its efficacy, selectivity, and pharmacokinetic properties. patsnap.combiobide.com The aminopyrimidine core is a versatile scaffold that lends itself to systematic chemical modifications to improve its drug-like properties. ijpsjournal.comnih.gov

Researchers often employ Structure-Activity Relationship (SAR) analysis to guide lead optimization. This involves synthesizing a series of analogues where specific parts of the molecule, such as the piperidinyl or pyrimidine (B1678525) ring of N-1-piperidinyl-2-pyrimidinamine, are modified to identify key functional groups responsible for biological activity. patsnap.com For instance, in the development of phosphoinositide 3-kinase (PI3K) inhibitors, aminopyrimidine was identified as a suitable bioisostere for a phenol (B47542) moiety, leading to improved metabolic stability. nih.gov Similarly, optimization of a 4-aminopyridine (B3432731) benzamide (B126) scaffold for TYK2 inhibitors involved modifications that enhanced potency and selectivity. nih.gov

Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are pivotal in predicting how structural changes will affect a compound's interaction with its biological target, thereby accelerating the optimization process. patsnap.com The goal is to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of the lead compound, ensuring it can reach its target in the body effectively and safely. patsnap.combiobide.com

The development of novel synthetic methodologies is also crucial for creating diverse libraries of analogues. ijcrt.org Techniques such as multicomponent reactions and proline-complex-catalyzed synthesis have been employed to efficiently generate substituted pyrimidines. ijcrt.orgnih.gov

Novel Therapeutic Areas for Exploration

The structural motif of aminopyrimidine is found in numerous compounds with a wide range of biological activities, suggesting potential applications for this compound and its derivatives in various therapeutic areas. ijpsjournal.comtandfonline.com

Neurodegenerative Diseases: Pyrimidine derivatives are being explored for the treatment of neurodegenerative disorders like Alzheimer's disease. nih.gov One approach involves the development of inhibitors for enzymes such as beta-amyloid cleaving enzyme-1 (BACE1), which is involved in the production of amyloid plaques. A series of aminopyrimidine and diaminopyrimidine derivatives were designed and optimized as BACE1 inhibitors, with one compound showing a 26-fold increase in potency compared to the initial lead. nih.gov Another strategy focuses on developing γ-secretase modulators, with piperazinyl pyrimidines showing potent and selective inhibition of Aβ42 production. nih.gov Furthermore, the synthesis of 4-aminopyridine-peptide derivatives has been explored as a way to reduce the toxicity of 4-aminopyridine, a drug used in the treatment of multiple sclerosis and Alzheimer's disease. nih.gov

Cancer: The pyrimidine scaffold is a key component in many anticancer agents due to its structural similarity to the nucleobases of DNA and RNA. rsc.orgekb.eg Derivatives of aminopyrimidine have shown significant potential as inhibitors of various protein kinases that are often overactive in cancer cells, such as cyclin-dependent kinases (CDKs), tyrosine kinases, and PI3K. nih.govrsc.org For example, pyrido[2,3-d]pyrimidines, which are structurally related to this compound, have been extensively studied as anticancer agents. rsc.org Some diaminopyrimidine derivatives have been developed as novel focal adhesion kinase (FAK) inhibitors, with one compound showing promise as a lead for further development. nih.gov The versatility of the pyrimidine ring allows for the design of dual inhibitors, such as those targeting both BRD4 and PLK1, which can be a strategy to overcome drug resistance. mdpi.com

Anti-infectives: The 2-aminopyrimidine (B69317) core is a well-established pharmacophore in the development of antimicrobial agents with a broad spectrum of activity. ijpsjournal.com Derivatives have shown efficacy against various bacterial and fungal pathogens. ijpsjournal.comresearchgate.net For instance, certain 2-aminopyridine (B139424) derivatives have demonstrated high activity against Gram-positive bacteria like S. aureus and B. subtilis. nih.govnih.gov Pyrimidine analogs have also been synthesized and evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. nih.gov The structural versatility of aminopyrimidines allows for modifications to enhance their potency and overcome microbial resistance mechanisms. ijpsjournal.com

Development as a Chemical Probe for Biological Pathways

A chemical probe is a small molecule used to study and manipulate biological pathways and processes. The ability of aminopyrimidine derivatives to act as potent and selective inhibitors of specific enzymes, particularly kinases, makes them excellent candidates for development as chemical probes. nih.govrsc.orgnih.gov

For example, a highly selective inhibitor of a particular kinase can be used to elucidate the role of that kinase in cellular signaling pathways. By observing the cellular effects of inhibiting the kinase with the probe, researchers can gain insights into its function and its relevance to disease states. acs.org The development of potent inhibitors for targets like FAK, PI3K, and MNK demonstrates the potential of aminopyrimidine-based compounds to serve as probes for these important signaling pathways. nih.govnih.govacs.org The SAR data generated during the lead optimization of these inhibitors is invaluable for designing even more selective and potent probes.

Challenges and Opportunities in this compound Research

The primary challenge in research focused specifically on this compound is the current lack of published studies on this particular molecule. However, this also presents a significant opportunity. The wealth of research on the broader aminopyrimidine class provides a roadmap for investigating its potential.

Challenges:

Synthesis and Scalability: Developing efficient and scalable synthetic routes for this compound and its analogues is a fundamental challenge. wjarr.com

Target Identification and Validation: Identifying the specific biological targets of this compound would be a crucial step.

Pharmacokinetics and Toxicity: A significant hurdle in drug discovery is optimizing the ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of a lead compound. patsnap.com

Drug Resistance: The emergence of resistance to existing therapies is a constant challenge, particularly in cancer and infectious diseases. ekb.egnih.gov

Opportunities:

Untapped Potential: As an understudied compound, this compound represents a novel chemical space for exploration.

Leveraging Existing Knowledge: The extensive research on related pyrimidine derivatives can guide the design of studies on this compound. nih.govtandfonline.com

Modern Drug Discovery Tools: Advances in high-throughput screening, computational modeling, and chemical biology provide powerful tools to accelerate the investigation of this compound. patsnap.comcas.org

Interdisciplinary Approaches in Chemical Biology and Drug Discovery

The successful development of a new therapeutic agent or chemical probe from a starting scaffold like this compound necessitates a highly interdisciplinary approach. dntb.gov.ua This involves close collaboration between experts in various fields:

Medicinal and Synthetic Chemistry: To design and synthesize novel analogues and develop efficient synthetic routes. wjarr.commdpi.com

Computational Chemistry and Biology: To model compound-target interactions and predict ADME properties. patsnap.com

Pharmacology and Cell Biology: To evaluate the biological activity of the compounds in cellular and animal models and to elucidate their mechanisms of action. encyclopedia.pub

Structural Biology: To determine the three-dimensional structures of compounds bound to their biological targets, providing insights for rational drug design. nih.gov

This collaborative effort is essential to navigate the complexities of drug discovery, from initial hit identification through lead optimization and preclinical development. biobide.comcas.org

Q & A

Q. What are the recommended synthetic routes for N-1-piperidinyl-2-pyrimidinamine, and how can reaction conditions be optimized for yield?

this compound derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example, coupling pyrimidine halides with piperidine derivatives under anhydrous conditions (e.g., DMF as solvent, K₂CO₃ as base) at 80–100°C for 12–24 hours can yield the target compound . Optimization involves adjusting stoichiometric ratios (e.g., 1.2:1 amine:halide), inert atmosphere (N₂/Ar), and monitoring via TLC or HPLC. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity (>95%) .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

Key techniques include:

- ¹H/¹³C NMR : To confirm substitution patterns and piperidine ring conformation (e.g., δ 2.5–3.5 ppm for piperidinyl protons) .

- High-resolution mass spectrometry (HRMS) : For molecular ion validation (e.g., [M+H]⁺ matching theoretical m/z within 5 ppm error) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies (e.g., CCDC deposition codes for reproducibility) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound analogs?

Discrepancies may arise from assay conditions (e.g., protein concentration, buffer pH) or compound stability. To address this:

- Surface plasmon resonance (SPR) : Quantify binding kinetics (ka/kd) to target proteins under standardized buffer conditions (e.g., PBS, pH 7.4) .

- Isothermal titration calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to validate interactions independent of fluorescence/quenching artifacts .

- Metabolic stability assays : Use liver microsomes (human/rat) to assess compound degradation rates, which may explain variability in cellular activity .

Q. What computational strategies are effective for predicting the SAR of this compound derivatives?

- Molecular docking (AutoDock/Vina) : Screen derivatives against target proteins (e.g., kinases) using optimized grid boxes centered on active sites .

- QM/MM simulations : Analyze electronic effects of substituents (e.g., electron-withdrawing groups at pyrimidine C4) on binding affinity .

- ADMET prediction (SwissADME) : Prioritize compounds with favorable logP (1–3), topological polar surface area (<90 Ų), and low CYP450 inhibition risk .

Q. How can crystallographic data inform the design of this compound-based inhibitors?

X-ray structures (e.g., PDB entries) reveal key interactions:

- Piperidine ring conformation : Chair vs. boat conformations affect van der Waals contacts with hydrophobic pockets .

- Hydrogen-bonding networks : Pyrimidine N1 often acts as a hydrogen-bond acceptor with catalytic residues (e.g., kinase hinge regions) .

- Halogen bonding : Iodine/fluorine substitutions at pyrimidine positions enhance selectivity for targets with halogen-binding domains (e.g., PARP1) .

Methodological Considerations

Q. What are best practices for analyzing competitive inhibition data involving this compound derivatives?

- Enzyme kinetics (Michaelis-Menten) : Compare Km and Vmax values with/without inhibitors; a linear Dixon plot (1/v vs. [I]) confirms competitive mechanisms .

- IC50 correction : Adjust for nonspecific binding using a control compound (e.g., 1% DMSO) and validate with Cheng-Prusoff equation for Ki calculation .

Q. How should researchers address solubility challenges in in vitro assays?

- Co-solvent systems : Use ≤5% DMSO or PEG-400 to maintain compound solubility without disrupting assay integrity .

- Pro-drug approaches : Introduce phosphate esters or acetylated amines to enhance aqueous solubility, with enzymatic cleavage in biological media .

Data Contradiction Analysis

Q. Why do some this compound analogs show divergent activity in enzymatic vs. cellular assays?

Potential factors include:

- Membrane permeability : LogD >3 may reduce cellular uptake despite high enzymatic potency .

- Off-target effects : Use CRISPR-edited cell lines (e.g., target gene knockouts) to isolate compound-specific activity .

- Metabolic activation : LC-MS/MS profiling of intracellular metabolites identifies active/inactive forms .

Experimental Design for SAR Studies

- Scaffold diversification : Synthesize analogs with variations at pyrimidine C2 (e.g., -NH₂, -OCH₃) and piperidine N-substituents (e.g., methyl, benzyl) .

- Control compounds : Include known inhibitors (e.g., staurosporine for kinases) and scaffold-negative controls to validate assay specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.